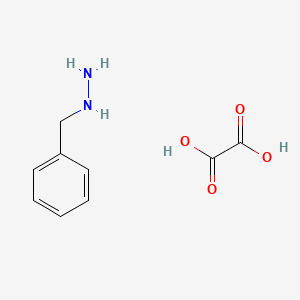

Benzylhydrazine oxalate

Description

Benzylhydrazine oxalate (CAS 32064-65-6) is a salt derivative of benzylhydrazine (C₇H₁₀N₂), formed by combining benzylhydrazine with oxalic acid (C₂H₂O₄). It is widely utilized as a stable reference standard in pharmaceutical and chemical research due to its enhanced stability compared to the free base form . The compound is characterized by its crystalline structure and solubility in polar solvents, making it suitable for controlled synthetic applications and analytical studies.

Properties

IUPAC Name |

benzylhydrazine;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2.C2H2O4/c8-9-6-7-4-2-1-3-5-7;3-1(4)2(5)6/h1-5,9H,6,8H2;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCHUSXHCJLZTEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNN.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40953940 | |

| Record name | Oxalic acid--benzylhydrazine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40953940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32064-65-6 | |

| Record name | Hydrazine, (phenylmethyl)-, ethanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32064-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxalic acid--benzylhydrazine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40953940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzylhydrazine oxalate can be synthesized through various methods. One common approach involves the reaction of benzylhydrazine with oxalic acid. The reaction typically takes place in an organic solvent under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization and purification to obtain the final product in a solid form .

Chemical Reactions Analysis

Reductive Coupling Reactions

Benzylhydrazine oxalate has been studied for its potential in reductive coupling reactions, particularly in nickel-catalyzed cross-coupling with alkyl bromides. In these reactions, oxalate serves as a leaving group, facilitating the formation of carbon-carbon bonds.

Key Findings:

-

The coupling reactions allow for the incorporation of a wide range of functionalized alkyl groups at the benzylic position.

-

The methodology demonstrates high functional group compatibility, making it applicable for late-stage modifications of complex bioactive compounds .

Mechanistic Insights

Preliminary mechanistic studies suggest that a radical process may be involved in the coupling reactions. This is supported by experiments that indicate the presence of a C-centered radical during the reaction pathway:

-

The use of radical scavengers significantly inhibited product formation, suggesting that radicals play a crucial role in these reactions.

-

The results imply that the oxidative addition of alkyl halides occurs via a non-chain process rather than through a radical chain mechanism .

Other Reactions

This compound can also participate in various other chemical transformations:

-

Substitution Reactions : It can undergo nucleophilic substitution reactions due to the presence of the hydrazine functional group.

-

Condensation Reactions : The compound may react with carbonyl compounds to form hydrazones or related derivatives.

Functional Groups Incorporated

The following table summarizes some functional groups that can be incorporated into this compound via reductive coupling:

| Functional Group Type | Example Group | Yield (%) |

|---|---|---|

| Primary Alkyl | Ethyl | 72% |

| Secondary Alkyl | Isopropyl | Moderate |

| Alcohol | Benzyl Alcohol | Low |

| Aldehyde | Benzaldehyde | Low |

Scientific Research Applications

Synthesis and Chemical Properties

Benzylhydrazine oxalate is derived from benzylhydrazine, which is a hydrazine derivative. Its chemical formula is with a molecular weight of 212.20 g/mol. The compound can be synthesized through the reaction of benzylhydrazine with oxalic acid or its derivatives, leading to the formation of the oxalate salt.

Benzylhydrazine and its derivatives, including this compound, have been studied for their diverse biological activities:

- Anticancer Activity : Research indicates that benzylhydrazine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain hydrazone derivatives derived from benzylhydrazine possess anticancer properties by inhibiting cell proliferation in human pancreatic and colorectal cancer cell lines (Caco-2 and Panc-1) .

- Antimicrobial Properties : this compound has also been investigated for its antimicrobial effects. Compounds with hydrazine moieties have demonstrated activity against a range of bacterial strains, which could be beneficial in developing new antibiotics .

- Neuroprotective Effects : Some studies suggest that benzylhydrazine derivatives may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases by reducing oxidative stress and inflammation .

Therapeutic Applications

The therapeutic applications of this compound are primarily linked to its biological activities:

- Cancer Therapy : Given its cytotoxic properties, this compound is being explored as a lead compound for the development of new anticancer agents. Its ability to target specific cancer cell lines makes it a candidate for further pharmacological studies .

- Antimicrobial Agents : The potential use of this compound as an antimicrobial agent could pave the way for new treatments against resistant bacterial strains, addressing a significant public health concern .

- Neurological Disorders : The neuroprotective properties suggest that this compound could be utilized in therapies aimed at mitigating the effects of diseases such as Alzheimer's or Parkinson's disease .

Case Studies

Several case studies highlight the efficacy of benzylhydrazine derivatives in various applications:

- Case Study 1 : A study evaluated the anticancer activity of synthesized hydrazone derivatives from benzylhydrazine. Results showed that some compounds exhibited IC50 values comparable to established chemotherapeutics like Doxorubicin, indicating their potential as effective cancer treatments .

- Case Study 2 : In another investigation, researchers tested the antimicrobial activity of hydrazine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives had significant inhibitory effects, suggesting their potential as new antibiotic candidates .

Mechanism of Action

Benzylhydrazine oxalate exerts its effects primarily by inhibiting monoamine oxidase, an enzyme responsible for the breakdown of monoamines such as serotonin and dopamine. This inhibition leads to increased levels of these neurotransmitters in the brain, which can have various physiological effects . The compound binds irreversibly to the active site of the enzyme, preventing it from catalyzing the oxidation of monoamines .

Comparison with Similar Compounds

Structural and Functional Comparisons

Benzylhydrazine oxalate and related hydrazine derivatives share a core hydrazine (-NH-NH₂) group but differ in substituents and salt forms, influencing their reactivity and applications.

Key Insights :

- The oxalate and hydrochloride salts of benzylhydrazine offer improved stability and solubility over the free base, critical for storage and synthetic reproducibility .

- Benzhydrazide lacks the benzyl group, favoring hydrazone formation with carbonyl compounds , whereas benzylhydrazine derivatives participate in heterocyclic synthesis (e.g., pyrazoles) .

Key Insights :

- This compound is preferred in pyrazole synthesis due to selective reactivity with enaminodiketones, attributed to the nucleophilic -NH₂ group .

- Phenylhydrazine and benzylhydrazine (free base) act as mechanism-based inhibitors of dopamine β-hydroxylase, generating radicals that inactivate the enzyme .

Key Insights :

- Benzylhydrazine’s deuterium isotope effect indicates hydrogen atom abstraction is critical in enzyme inactivation, a feature absent in phenylhydrazine .

- The oxalate salt’s stability makes it unsuitable for direct enzymatic studies but ideal for analytical applications .

Physical and Chemical Properties

Key Insights :

Biological Activity

Benzylhydrazine oxalate is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and toxicology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

This compound (C9H12N2O4) is a hydrazine derivative, characterized by its oxalate salt form. The compound is synthesized through the reaction of benzylhydrazine with oxalic acid. Its structure consists of a benzyl group attached to a hydrazine moiety, making it relevant in various chemical and biological applications.

Mechanisms of Biological Activity

- Oxidative Stress and Antioxidant Activity : Research indicates that this compound may influence oxidative stress pathways. It has been shown to interact with reactive oxygen species (ROS), which play critical roles in cell signaling and apoptosis. Excessive ROS can lead to cellular damage, and compounds like this compound may exhibit protective effects by modulating these pathways .

- Enzyme Interactions : The compound has been studied for its interactions with various enzymes, particularly amine oxidases. These enzymes are involved in the metabolism of biogenic amines, and this compound has been utilized to investigate their catalytic mechanisms .

- Potential Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial properties, although further research is required to elucidate its efficacy against specific pathogens .

Table 1: Summary of Biological Activities

Case Study 1: Renal Toxicity and Oxalate Interaction

A study explored the effects of oxalates on renal cells, highlighting how compounds like this compound could exacerbate oxidative stress leading to renal injury. The research emphasized the role of NADPH oxidase in generating ROS, which was linked to inflammation and cell death in renal tissues .

Case Study 2: Metabolic Pathways

Another investigation focused on the metabolic pathways influenced by benzylhydrazine derivatives. It was found that these compounds could alter the expression of key enzymes involved in detoxification processes, suggesting potential therapeutic applications in managing oxidative stress-related conditions .

Q & A

Q. What are the standard synthetic protocols for Benzylhydrazine oxalate, and how can purity be ensured?

this compound is synthesized via reactions involving benzylhydrazine with reagents like carbon disulfide and benzyl chloride under controlled conditions. A representative protocol involves dissolving benzylhydrazine in chloroform, followed by sequential additions of potassium hydroxide, carbon disulfide, and benzyl chloride. Crystallization steps (e.g., diethyl ether precipitation) and filtration yield the oxalate salt. Purity is verified using liquid chromatography (LC) to monitor retention times and mass spectrometry (MS) to confirm molecular weight .

Q. Which analytical techniques are recommended for characterizing this compound's structure and purity?

Key methods include:

- LC-MS : To confirm molecular ion peaks (e.g., [M+H]+ observed at m/z 174.20) and assess purity .

- X-ray crystallography : Resolves hydrogen-bonding networks and lattice energy, critical for structural validation .

- Elemental analysis : Validates stoichiometry, particularly for salts like the oxalate form .

Q. What are the recommended storage conditions for this compound in laboratory settings?

Store in airtight containers under anhydrous conditions at 2–8°C. Stability tests via periodic LC analysis are advised to detect decomposition, especially in hygroscopic environments .

Advanced Research Questions

Q. How does this compound interact with monoamine oxidases (MAOs), and what methodologies elucidate its inhibitory mechanism?

Benzylhydrazine derivatives inhibit MAO B more potently than MAO A by alkylating the flavin adenine dinucleotide (FAD) cofactor at the N(5) position. Key methodologies include:

- Mass spectrometry : Detects covalent FAD adducts (e.g., single alkylation vs. dialkylated species) .

- X-ray crystallography (2.3 Å resolution) : Reveals binding orientation and radical-mediated alkylation mechanisms .

- Oxygen consumption assays : Quantifies enzyme inactivation kinetics, showing 6–7× higher O₂ use with phenylethylhydrazine compared to benzylhydrazine .

Q. What computational approaches are employed to study Benzylhydrazine derivatives' adsorption on nanomaterials?

Density functional theory (DFT) simulations model adsorption on carboxylated carbon nanotubes. First-principles quantum calculations determine:

Q. How can researchers resolve contradictions in Benzylhydrazine's biological activity across studies (e.g., enzyme inhibition vs. antioxidant effects)?

Discrepancies arise from experimental variables:

- Enzyme isoforms : MAO B vs. MAO A selectivity in inhibition studies .

- Concentration gradients : Dose-dependent effects on bacterial growth inhibition vs. antioxidant activity .

- Assay design : In silico docking (e.g., plasmepsin interactions) vs. in vitro colony counting . Replicate studies under standardized conditions to isolate variables.

Q. What strategies optimize the yield of this compound in multi-step syntheses?

- Continuous-flow processes : Improve efficiency (e.g., 73% yield for triazole derivatives via controlled reagent addition) .

- Stoichiometric precision : Use 1.15 equivalents of benzylhydrazine to minimize side products .

- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance reaction homogeneity .

Q. How does the crystal structure of Benzylhydrazine derivatives inform their reactivity?

X-ray data reveal hydrogen-bonding patterns (e.g., N–H∙∙∙O interactions) that influence solubility and binding to biological targets. Lattice energy calculations guide solvent selection for recrystallization .

Q. What methodologies assess this compound's impact on microbial cultures in vitro?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.